(3-Aminocyclopentyl)methanol

Description

BenchChem offers high-quality (3-Aminocyclopentyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Aminocyclopentyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

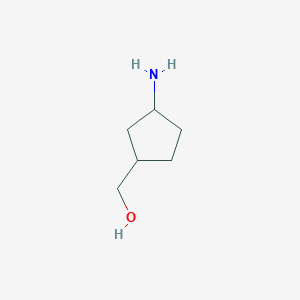

Structure

3D Structure

Properties

IUPAC Name |

(3-aminocyclopentyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-6-2-1-5(3-6)4-8/h5-6,8H,1-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQDOKDLGGYIOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Aminocyclopentyl)methanol: A Versatile Chiral Building Block in Drug Discovery

This guide provides a comprehensive technical overview of (3-Aminocyclopentyl)methanol, a pivotal chiral building block for researchers, scientists, and professionals in drug development. With its stereochemically defined structure, this molecule offers a versatile scaffold for the synthesis of complex and novel therapeutic agents. This document delves into its chemical structure, physicochemical properties, synthesis, and critical applications, particularly in the realm of antiviral and anticancer research.

Introduction: The Strategic Importance of Chiral Scaffolds

In modern medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is paramount. Chirality, or the "handedness" of a molecule, can profoundly influence its pharmacological and toxicological properties. The use of enantiomerically pure starting materials is therefore a cornerstone of rational drug design, enabling the synthesis of single-enantiomer drugs with enhanced efficacy and safety profiles.[1][2] (3-Aminocyclopentyl)methanol, with its rigid cyclopentane core, two stereocenters, and strategically placed amino and hydroxymethyl functional groups, represents a key intermediate for the construction of a new generation of therapeutics.[1] Its structure provides a robust framework that allows for precise control over the spatial orientation of pharmacophoric elements, a critical factor in optimizing interactions with biological targets.

Chemical Structure and Core Identifiers

The fundamental identity of (3-Aminocyclopentyl)methanol is established by its chemical structure and unique identifiers.

Chemical Structure:

Figure 1: 2D structure of (3-Aminocyclopentyl)methanol.

Core Identifiers:

| Identifier | Value | Source |

| Molecular Formula | C₆H₁₃NO | [3] |

| IUPAC Name | (3-aminocyclopentyl)methanol | [3] |

| CAS Number | 123288-54-0 (unspecified stereochemistry) | [3] |

| Molecular Weight | 115.17 g/mol | [3] |

| Canonical SMILES | C1CC(CC1CO)N | [3] |

| InChI Key | HVQDOKDLGGYIOY-UHFFFAOYSA-N | [3] |

Physicochemical and Computed Properties

| Property | Value | Source |

| Physical Form | Liquid | [4] |

| XLogP3 | -0.2 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Topological Polar Surface Area | 46.3 Ų | [3] |

| Purity | Typically >98% (commercial) | [4] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [4] |

Note on Solubility: While specific quantitative solubility data is scarce in the literature, based on its structure containing both a polar amino group and a hydroxyl group, (3-Aminocyclopentyl)methanol is expected to be soluble in polar protic solvents such as methanol, ethanol, and water.[5] Its solubility in nonpolar organic solvents is likely to be limited.

Stereoisomerism: The Key to Biological Specificity

(3-Aminocyclopentyl)methanol possesses two chiral centers, giving rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The cis and trans relationship between the amino and methanol groups significantly influences the molecule's conformation and, consequently, its utility in asymmetric synthesis.

| Stereoisomer | CAS Number | Key Features |

| (1R,3S)-(+)-cis | 102099-18-3 | A key chiral building block. |

| (1S,3R)-(-)-cis | Not readily available | Enantiomer of the (1R,3S) isomer. |

| (1R,3R)-trans | Not readily available | |

| (1S,3S)-trans | Not readily available | |

| rac-[(1R,3S)-cis] hydrochloride | 688810-06-2 | Racemic mixture of the cis isomers as a hydrochloride salt.[6] |

The ability to selectively synthesize or resolve these stereoisomers is critical, as different enantiomers of a final drug candidate often exhibit vastly different pharmacological activities.[1][2]

Synthesis and Chiral Resolution: Crafting the Desired Stereoisomer

The synthesis of enantiomerically pure (3-Aminocyclopentyl)methanol is a key challenge and a critical step in its application. While a definitive, detailed experimental protocol for all stereoisomers is not publicly available, synthetic strategies for analogous compounds and general approaches to chiral resolution provide a roadmap.

Representative Synthetic Approach for a Related Chiral Aminocyclopentanol

A patented method for the preparation of the closely related (1R,3S)-3-aminocyclopentanol hydrochloride provides significant insight into a potential synthetic route. This process highlights the use of a hetero-Diels-Alder reaction, stereoselective reduction, and enzymatic resolution.[7]

Conceptual Workflow for Synthesis:

Figure 2: Conceptual workflow for the synthesis of a chiral aminocyclopentanol.

Key Experimental Considerations:

-

Hetero-Diels-Alder Reaction: This cycloaddition reaction is a powerful tool for constructing the cyclopentane ring with initial stereochemical control. The choice of dienophile and catalyst is crucial for yield and selectivity.[7]

-

Stereoselective Reduction: The reduction of a ketone intermediate to the corresponding alcohol is a critical step in establishing the relative stereochemistry of the amino and hydroxyl groups. The choice of reducing agent (e.g., sodium borohydride, L-Selectride®) can significantly influence the diastereoselectivity.[8]

-

Enzymatic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols or their derivatives. This method takes advantage of the enzyme's ability to selectively acylate one enantiomer, allowing for the separation of the two.[7]

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative technique for separating enantiomers. Polysaccharide-based columns are frequently employed for the resolution of chiral amines and amino alcohols.[9][10]

General Protocol for Chiral Resolution via Diastereomeric Salt Formation

A classical and scalable method for resolving racemic amines involves the formation of diastereomeric salts with a chiral acid.

Step-by-Step Methodology:

-

Salt Formation: Dissolve the racemic (3-Aminocyclopentyl)methanol in a suitable solvent (e.g., methanol, ethanol). Add an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid.

-

Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The choice of solvent is critical and may require optimization.

-

Isolation: Isolate the crystalline salt by filtration. The purity of the diastereomer can be assessed by measuring its specific rotation.

-

Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with sodium hydroxide) to liberate the free amine.

-

Extraction: Extract the enantiomerically enriched (3-Aminocyclopentyl)methanol with an organic solvent.

-

Purification: Further purification can be achieved by distillation or chromatography.

Applications in Drug Discovery and Development

(3-Aminocyclopentyl)methanol is a valuable precursor for the synthesis of a variety of biologically active molecules, most notably carbocyclic nucleoside analogues.[11] These compounds mimic natural nucleosides and can act as inhibitors of key viral or cellular enzymes.

Role in the Synthesis of Antiviral Agents

The structural similarity of the cyclopentane core of (3-Aminocyclopentyl)methanol to the ribose sugar in natural nucleosides makes it an ideal starting material for the synthesis of carbocyclic nucleoside analogues with potential antiviral activity. These analogues can be designed to target viral polymerases or reverse transcriptases, thereby inhibiting viral replication.[11][12]

While direct incorporation into an approved drug is not widely documented, the closely related analog, (1R,3S)-3-aminocyclopentanol, is a key intermediate in the synthesis of the anti-HIV drug, Bictegravir.[1] This underscores the pharmaceutical relevance of this class of chiral aminocyclopentane derivatives.

Conceptual Drug Discovery Workflow:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. (3-Aminocyclopentyl)methanol | C6H13NO | CID 14016457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3-Aminocyclopentyl)methanol | 123288-54-0 [sigmaaldrich.com]

- 5. research.nu.edu.kz [research.nu.edu.kz]

- 6. (3-Aminocyclopentyl)methanol hydrochloride | C6H14ClNO | CID 85684929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. csfarmacie.cz [csfarmacie.cz]

- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. psu.edu [psu.edu]

Stereochemical Profiling & Synthetic Architectures of (3-Aminocyclopentyl)methanol

[1]

Executive Summary: The Rigid Vector

In the architecture of modern small-molecule therapeutics, the (3-aminocyclopentyl)methanol scaffold represents a critical "vector core." Unlike flexible alkyl chains, the cyclopentane ring imposes a defined conformational bias, locking the amino and hydroxymethyl groups into specific vectors. This rigidity is paramount for high-affinity binding in kinase inhibitors (e.g., JAK family) and GPCR ligands, where the entropic penalty of binding must be minimized.

This guide deconstructs the stereochemical complexity of the molecule, providing a definitive roadmap for the synthesis, resolution, and assignment of its four distinct stereoisomers.

Stereochemical Matrix and Nomenclature

The molecule contains two non-adjacent chiral centers at C1 and C3. This 1,3-substitution pattern generates four discrete stereoisomers, grouped into two diastereomeric pairs: cis and trans.

The Isomer Hierarchy

Understanding the spatial relationship is critical for synthetic planning.

-

Cis-Isomers: The hydroxymethyl (

) and amino (-

(1R, 3S)-(3-aminocyclopentyl)methanol[1]

-

(1S, 3R)-(3-aminocyclopentyl)methanol

-

-

Trans-Isomers: The substituents reside on opposite faces.[2][3][4]

-

(1R, 3R)-(3-aminocyclopentyl)methanol

-

(1S, 3S)-(3-aminocyclopentyl)methanol[5]

-

Note on CIP Priority: Due to the specific connectivity, the cis relationship corresponds to the (

Visualization of Stereochemical Relationships

The following diagram maps the logical relationship between the isomers and their separation potential.

Figure 1: Stereochemical hierarchy detailing the separation strategy. Diastereomers are separated first, followed by enantiomeric resolution.

Synthetic Strategies: Causality and Control

Direct reduction of 3-aminocyclopentanecarboxylic acid is often low-yielding due to solubility issues (zwitterionic nature). The robust industrial route proceeds via the keto-ester, allowing for stereocontrol during the amine installation.

The "Reductive Amination" Protocol (Racemic)

This route generates a mixture of cis and trans isomers, which are then separated.

Step 1: Esterification

-

Reagent: MeOH, catalytic

. -

Rationale: Converting the carboxylic acid to the methyl ester prevents zwitterion formation and improves solubility in organic solvents for the subsequent step.

Step 2: Reductive Amination (The Determining Step)

-

Reagents:

(excess), -

Mechanism: Formation of the iminium ion followed by hydride delivery.

-

Stereochemical Consequence: Hydride approaches from the less hindered face. However, the thermodynamic equilibrium between the imine isomers usually results in a mixture (often favoring cis slightly due to H-bonding stabilization in the intermediate).

Step 3: Global Reduction

-

Reagent:

(Lithium Aluminum Hydride), THF, 0°C. -

Rationale:

reduces the ester to the primary alcohol. The primary amine is stable to these conditions. -

Workup: Fieser workup (

, 15%

Diagrammatic Workflow

Figure 2: Linear synthetic pathway from commercially available oxo-acid to the target amino-alcohol.

Analytical Resolution and Purification

Once the racemic diastereomeric mixture is obtained, separation is required.[8]

Separation of Diastereomers (Cis vs. Trans)

The cis and trans isomers have different physical properties (boiling point, polarity).[3][4]

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (standard).

-

Mobile Phase: DCM:MeOH:NH4OH (89:10:1). The amine requires basic conditions (ammonium hydroxide) to prevent tailing on acidic silica sites.

-

Observation: The cis isomer (capable of intramolecular H-bonding between

and

Separation of Enantiomers (Chiral Resolution)

To isolate (1R, 3S) from (1S, 3R), chiral HPLC is the gold standard.

Table 1: Recommended Chiral HPLC Conditions

| Parameter | Condition Set A (Polysaccharide) | Condition Set B (Immobilized) |

| Column | Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate) | Chiralpak IA (Immobilized Amylose) |

| Mobile Phase | Hexane : IPA : Diethylamine (90 : 10 : 0.1) | MtBE : EtOH : Ethanolamine (95 : 5 : 0.1) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV 210 nm (low absorbance, use high conc.) or CAD | UV 210 nm |

| Rationale | Standard normal phase for amines. | Robustness; allows wider solvent choice. |

Critical Protocol Note: Always include a basic modifier (Diethylamine or Ethanolamine) in the mobile phase. Without it, the amino group will interact non-specifically with the silanols of the stationary phase, destroying peak shape and resolution.

Classical Resolution (Scale-up)

For multi-gram scales, diastereomeric salt crystallization is cost-effective.

-

Resolving Agent: D-Tartaric acid or Dibenzoyl-L-tartaric acid.

-

Solvent: EtOH/Water mixtures.

-

Process: Form the salt. Recrystallize until constant melting point. Release the free base using ion-exchange resin or NaOH extraction.

Structural Confirmation (Self-Validating Protocol)

How do you prove you have the cis or trans isomer without an X-ray structure?

-

Derivatization: React the amino-alcohol with phosgene (or triphosgene) to form the cyclic carbamate (bicyclic system).

-

NOE Analysis:

-

Cis-Isomer: Formation of the bicyclic carbamate is geometrically favorable (low strain). The bridgehead protons will show strong NOE correlations.

-

Trans-Isomer: Cyclization is highly strained or impossible.

-

Alternative: In the free amine, 1D-NOE irradiation of the

proton. If cis, you will see enhancement of the

-

References

-

BenchChem. (2025). ((1S,3R)-3-aminocyclopentyl)methanol: A Chiral Building Block in Pharmaceutical Synthesis. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14016457, (3-Aminocyclopentyl)methanol. Link

-

Klivon. (2025). (1R,3S)-(3-Aminocyclopentyl) methanol | CAS Number 117957-62-7.[9][10] Link

-

Veeprho. (2025). (1R,3S)-(3-Aminocyclopentyl) methanol | CAS 102099-18-3.[1] Link

-

Chemistry LibreTexts. (2019).[2] 3.3: Cis-Trans Isomerism in Cycloalkanes. Link

-

PrepChem. (2023). Synthesis of 3-oxocyclopentanecarboxylic acid methyl ester. Link

Sources

- 1. veeprho.com [veeprho.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 5. (3-Aminocyclopentyl)methanol | C6H13NO | CID 14016457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chemazone.com [chemazone.com]

- 10. klivon.com [klivon.com]

The Therapeutic Potential of (3-Aminocyclopentyl)methanol in Drug Discovery: A Structural and Mechanistic Guide

Executive Summary

In the evolving landscape of medicinal chemistry, the strategic shift from flat, sp2-hybridized molecules to sp3-rich, three-dimensional architectures is paramount for improving clinical success rates. (3-Aminocyclopentyl)methanol (CAS: 123288-54-0) and its stereochemically pure enantiomers—such as ((1S,3R)-3-aminocyclopentyl)methanol—represent a masterclass in scaffold-driven drug design. While not a pharmacologically active agent in isolation, this chiral cyclopentane derivative serves as a pivotal precursor and structural anchor for a diverse array of therapeutics, ranging from antiviral carbocyclic nucleosides to novel antibacterial and antineoplastic agents 1. This whitepaper details the physicochemical rationale, therapeutic applications, and validated synthetic protocols associated with this critical building block.

Structural Rationale: The Power of the Cyclopentane Scaffold

The therapeutic utility of (3-Aminocyclopentyl)methanol is rooted in its highly defined spatial geometry. The rigid cyclopentane core restricts the conformational flexibility of the molecule, which significantly reduces the entropic penalty upon binding to a target protein's active site.

-

Stereochemical Precision: The (1S,3R) and (1R,3S) enantiomers allow chemists to perfectly mimic the spatial orientation of natural furanose sugars found in DNA and RNA, enabling the synthesis of single-enantiomer drugs with improved efficacy 1.

-

Metabolic Stability: Unlike natural nucleosides, the carbocyclic core lacks a labile glycosidic bond. This renders derivative compounds completely resistant to enzymatic cleavage by nucleoside phosphorylases—a major metabolic liability that historically plagues antiviral therapies .

-

Bifunctional Handles: The primary amine and hydroxymethyl groups serve as orthogonal vectors for synthetic elaboration, facilitating complex transformations like Mitsunobu reactions, SNAr couplings, and targeted amidations.

Key Therapeutic Applications (Derivatization Vectors)

Antimicrobial Development: MraY Inhibition

The rising threat of drug-resistant bacteria has accelerated the search for novel targets. Phospho-N-acetylmuramoyl-pentapeptide translocase (MraY) is a crucial enzyme in bacterial cell wall biosynthesis. Researchers have utilized ((1R,3S)-3-Aminocyclopentyl)methanol to synthesize cyclopentane-based muraymycin analogs. The scaffold perfectly positions the essential lipophilic side chains and uracil moieties required for MraY inhibition, leading to potent antibacterial efficacy against strains like Staphylococcus aureus2.

Oncology & Virology: CDK9/Cyclin T Inhibition

Cyclin-dependent kinase 9 (CDK9), in complex with Cyclin T, regulates RNA polymerase II transcription elongation. Inhibition of this complex is a validated strategy for halting HIV replication and inducing apoptosis in cancer cells. The ((1S,3R)-3-aminocyclopentyl)methanol scaffold has been successfully coupled with heteroaryl cores to create selective CDK9 inhibitors. The cyclopentane ring locks the inhibitor into a bioactive conformation that tightly occupies the ATP-binding pocket of the kinase 3.

Antiviral Therapeutics: Carbocyclic Nucleoside Analogues

By coupling the pre-formed carbocyclic core with various heterocyclic bases, researchers generate nucleoside analogues that mimic natural substrates. These molecules interfere with viral replication by targeting key enzymes such as viral polymerases and reverse transcriptases, offering improved pharmacokinetic profiles over traditional therapies .

Mechanistic Pathway Visualizations

Synthetic divergence of (3-Aminocyclopentyl)methanol into distinct therapeutic drug classes.

Mechanism of scaffold-derived CDK9 inhibitors in arresting RNA Polymerase II transcription.

Quantitative Data: Target & Activity Matrix

To synthesize the pharmacological profiling of (3-Aminocyclopentyl)methanol derivatives, the following table summarizes the quantitative alignment between scaffold stereochemistry, derivatization class, and therapeutic outcomes.

| Scaffold Stereochemistry | Derivatization Class | Primary Target | Therapeutic Indication | Key Advantage of Scaffold |

| (1R,3S) | Muraymycin Analogs | MraY (Bacterial) | Antibacterial (MRSA) | Enhances lipophilic binding and chemical tractability 2 |

| (1S,3R) | Heteroaryl Amines | CDK9 / Cyclin T | Oncology / HIV | Rigidifies binding conformation in the ATP pocket 3 |

| (1S,3R) | Carbocyclic Nucleosides | Viral Polymerases | Antiviral | Resists glycosidic bond cleavage by phosphorylases |

Experimental Methodologies: Validated Synthetic Protocols

Protocol A: Reductive Ring Cleavage for Scaffold Generation

Objective: Synthesis of ((1R,3S)-3-Aminocyclopentyl)methanol from a bicyclic lactam precursor 2.

-

Reagent Preparation: Suspend tert-Butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (1 eq) in anhydrous Methanol (MeOH).

-

Hydride Reduction: Slowly add Sodium Borohydride (NaBH4) (approx. 2 eq) at 25 °C.

-

Causality: MeOH serves as a protic solvent that coordinates with the lactam carbonyl, increasing its electrophilicity. The excess NaBH4 provides the necessary hydride source to fully reduce the lactam to the amino alcohol. A substoichiometric amount would lead to incomplete conversion, while stronger reducing agents (like LiAlH4) could compromise the Boc protecting group.

-

-

In-Process Control (Self-Validation): Monitor the reaction via TLC (ninhydrin stain) after 3 hours. The complete disappearance of the UV-active starting material and the appearance of a highly polar, ninhydrin-positive spot confirms the successful ring opening.

-

Workup: Remove solvents in vacuo, and partition the residue between Ethyl Acetate (EtOAc) and H2O.

-

Causality: The aqueous wash selectively removes the inorganic borate salts, leaving the highly organic-soluble Boc-protected amino alcohol in the EtOAc layer, ensuring a high-purity crude intermediate without the need for immediate column chromatography.

-

Protocol B: SNAr Coupling for Kinase Inhibitor Synthesis

Objective: Conjugation of the cyclopentyl scaffold to a heteroaryl core for CDK9 inhibition [[3]]().

-

Reaction Assembly: To a reaction vessel containing 5′-chloro-2′-fluoro-N-(3-fluorobenzyl)-2,4′-bipyridin-6-amine (1 eq), add ((1S,3R)-3-aminocyclopentyl)methanol (3 eq) and Triethylamine (TEA) (5 eq) in Dimethyl Sulfoxide (DMSO).

-

Thermal Activation: Stir the mixture at 100 °C for 20 hours.

-

Causality: The primary amine on the cyclopentyl scaffold is sterically hindered by the adjacent ring structure. DMSO, a polar aprotic solvent, is critical here as it stabilizes the Meisenheimer complex intermediate during the Nucleophilic Aromatic Substitution (SNAr) without hydrogen-bonding to the nucleophile. The elevated temperature (100 °C) overcomes the steric activation energy barrier. TEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the nucleophilic amine.

-

-

In-Process Control (Self-Validation): Extract a 10 µL aliquot and analyze via LCMS. The protocol is self-validating when the chromatogram shows the depletion of the chloro-bipyridine peak and the emergence of the desired product mass[M+H]+.

-

Isolation: Cool the reaction and dilute with EtOAc to extract the product, followed by preparative HPLC for final purification.

References

1.1 - Benchchem 2. - Benchchem 3.2 - PubMed Central (PMC) 4.3 - Google Patents

Sources

Stereochemical Divergence in Chiral Scaffolds: A Technical Guide to cis- and trans-(3-Aminocyclopentyl)methanol

Executive Summary

In modern medicinal chemistry, the spatial orientation of functional groups is the primary determinant of target binding affinity and pharmacokinetic stability. The chiral building block (3-Aminocyclopentyl)methanol provides a rigid cyclopentane scaffold equipped with two versatile handles: an amino group (-NH₂) and a hydroxymethyl group (-CH₂OH). As a Senior Application Scientist, I frequently encounter drug development programs that hinge on the precise selection between its cis and trans diastereomers. This whitepaper deconstructs the structural, pharmacological, and synthetic differences between cis- and trans-(3-Aminocyclopentyl)methanol, providing actionable, field-proven methodologies for researchers.

Structural and Conformational Architecture

The cyclopentane ring is not entirely planar; it rapidly interconverts between "envelope" and "half-chair" conformations to minimize torsional strain. The stereochemical relationship between the C1 (-CH₂OH) and C3 (-NH₂) substituents dictates the molecule's preferred conformational state and its resulting vectorial projection.

-

cis-Isomer ((1S,3R) or (1R,3S)): Both substituents reside on the same face of the cyclopentane ring. To minimize steric clash, the ring adopts an envelope conformation where one or both groups occupy pseudo-equatorial positions. This creates a "convergent" or "U-shaped" vectorial projection.

-

trans-Isomer ((1S,3S) or (1R,3R)): The substituents are on opposite faces of the ring. This anti-periplanar relationship forces a "divergent" or extended linear projection, allowing the molecule to span longer distances within a protein binding pocket.

Table 1: Quantitative and Structural Data Comparison

| Parameter | cis-(3-Aminocyclopentyl)methanol | trans-(3-Aminocyclopentyl)methanol |

| Stereochemical Designations | (1S,3R) or (1R,3S) | (1S,3S) or (1R,3R) |

| Vectorial Relationship | Syn-periplanar / Convergent | Anti-periplanar / Divergent |

| Topological Polar Surface Area | 46.3 Ų | 46.3 Ų |

| Molecular Weight | 115.17 g/mol | 115.17 g/mol |

| Therapeutic Utility | Nucleoside analogues, MraY inhibitors | Kinase inhibitors (BTK/CDK9), GPCRs |

| Diagnostic NMR Feature | Strong C1-H / C3-H NOESY cross-peak | Weak/Absent C1-H / C3-H NOE |

Pharmacological Implications: Vectorial Projection in Target Binding

The choice between cis and trans isomers is rarely arbitrary; it is a calculated decision based on the three-dimensional geometry of the target active site.

The cis-isomer is heavily utilized in the synthesis of carbocyclic nucleoside analogues (1)[1]. Because natural ribose presents its nucleobase and 5'-OH group on specific, constrained vectors, the cis-cyclopentane scaffold perfectly mimics this compact geometry, making it an ideal precursor for antiviral agents and MraY inhibitors (2)[2].

Conversely, the trans-isomer is frequently deployed in the development of kinase inhibitors, such as those targeting Bruton's tyrosine kinase (BTK) or CDK9 (3)[3]. The extended vector of the trans-isomer allows the molecule to effectively span the hinge region of the kinase, anchoring into deep hydrophobic pockets while presenting the opposite functional group to the solvent interface (4)[4].

Vectorial projection of cis and trans isomers determining their pharmacological applications.

Stereoselective Synthetic Methodologies

The synthesis of these isomers requires strict stereocontrol. The causality behind the experimental design is rooted in whether we rely on geometric constraints (for the cis-isomer) or thermodynamic resolution (for the trans-isomer).

Divergent stereoselective synthetic workflows for cis and trans isomers.

Protocol: Enantioselective Synthesis of cis-((1R,3S)-3-Aminocyclopentyl)methanol

Causality Focus: This protocol utilizes a rigid bicyclic precursor (Vince lactam) to enforce absolute cis stereoretention. Because the nitrogen and the carbon bridge are physically tethered, the formation of the trans isomer is geometrically impossible, making this a self-validating system.

-

Hydrogenation: Dissolve (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq) in anhydrous MeOH. Add 10% Pd/C (0.1 eq) and stir under H₂ atmosphere (1 atm) at 25°C for 5 hours.

-

Rationale: Saturation of the alkene removes ring strain while preserving the critical bridgehead stereocenters.

-

-

N-Boc Protection: Treat the crude saturated lactam with Boc₂O (1.5 eq) and DMAP (0.5 eq) in MeCN for 1 hour at room temperature.

-

Rationale: Protection of the secondary amine prevents unwanted side reactions and directs the subsequent ring cleavage.

-

-

Reductive Ring Cleavage: React the Boc-protected lactam with NaBH₄ (0.2 eq) in MeOH at 25°C for 3 hours.

-

Rationale: NaBH₄ selectively attacks the lactam carbonyl. The cleavage strictly yields the cis-geometry on the resulting cyclopentane ring due to the initial bicyclic constraint.

-

-

Isolation: Partition between EtOAc and H₂O. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the Boc-protected cis-amino alcohol.

Protocol: Diastereoselective Synthesis of trans-(3-Aminocyclopentyl)methanol

Causality Focus: Unlike the cis pathway, synthesizing the trans-isomer from a monocyclic ketone suffers from poor facial bias during hydride attack. We must overcome this through thermodynamic resolution.

-

Reductive Amination: Dissolve 3-(hydroxymethyl)cyclopentan-1-one (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane. Add Ti(OiPr)₄ (1.2 eq) to form the imine intermediate, followed by NaBH₃CN (1.5 eq).

-

Rationale: The flexible nature of the cyclopentane ring results in poor facial selectivity, yielding a ~1:1 mixture of cis and trans diastereomers.

-

-

Diastereomeric Resolution: Convert the crude amine mixture to tartrate salts using L-tartaric acid in boiling ethanol. Allow the solution to cool slowly to room temperature.

-

Rationale: The trans-isomer salt selectively crystallizes out of solution due to differential lattice energies, providing a highly reliable, self-purifying mechanism.

-

-

Hydrogenolysis: Dissolve the purified trans-N-benzyl amine in MeOH, add 10% Pd/C, and stir under H₂ (1 atm) to cleave the benzyl group, yielding pure trans-(3-aminocyclopentyl)methanol.

Conclusion

The distinction between cis and trans (3-Aminocyclopentyl)methanol extends far beyond simple nomenclature; it represents a fundamental divergence in 3D spatial vectors. By understanding the conformational dynamics and employing rigorous, self-validating synthetic protocols, researchers can precisely engineer these chiral scaffolds to probe distinct pharmacological targets, from compact nucleoside mimics to extended kinase hinge-binders.

References

- BenchChem.The Pivotal Precursor: A Technical Guide to ((1S,3R)-3-aminocyclopentyl)methanol in the Synthesis of Novel Nucleoside Analogues.

- NIH PMC.Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY.

- Google Patents (WO2012170976A2).Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.

- Atomfair.tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate C10H20N2O2 CAS 645400-44-8.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]

- 4. Atomfair tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate C10H20N2O2 CAS 645400-44-8 - ATOMFAIR [atomfair.com]

(3-Aminocyclopentyl)methanol as a Scaffold in Medicinal Chemistry

[1]

Executive Summary: The Conformational Advantage

In the optimization of bioactive small molecules, the transition from flexible linear chains to saturated heterocycles is a standard strategy to improve potency and metabolic stability. (3-Aminocyclopentyl)methanol represents a high-value scaffold in this domain. Unlike the more common piperidine or pyrrolidine rings, the cyclopentane core offers a carbocyclic template that avoids the specific basicity issues of additional nitrogen atoms while providing a rigid vector for substituent display.

This guide details the utility of (3-aminocyclopentyl)methanol as a pharmacophore spacer and solubility enhancer. It specifically addresses its role in fragment-based drug discovery (FBDD) , where the defined stereochemistry (cis/trans) allows for precise probing of binding pockets, particularly in kinase inhibitors and GPCR antagonists .

Structural & Physicochemical Profile

The scaffold exists as two diastereomers: cis and trans. The choice of isomer dictates the vector angle between the amine (typically the attachment point to the core pharmacophore) and the hydroxymethyl group (often a solvent-interaction motif).

Key Properties Table

| Property | Value (Approx.) | Medicinal Chemistry Implication |

| Molecular Weight | 115.17 Da | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| cLogP | -0.2 to 0.1 | Low lipophilicity enhances aqueous solubility of greasy pharmacophores. |

| TPSA | ~46 Ų | Favorable for membrane permeability; contributes to H-bonding network. |

| Rotatable Bonds | 1 (C-CH2OH) | High rigidity reduces entropic penalty upon binding. |

| pKa (Amine) | ~9.5-10.5 | Typical primary amine; forms salt bridges in active sites. |

| Stereocenters | 2 (C1, C3) | Allows for 4 discrete stereoisomers ((1R,3S), (1S,3R), etc.) to tune fit. |

Strategic Applications in Drug Design

Kinase Inhibitors: Solvent Front Engineering

In kinase inhibitor design, the ATP-binding pocket is often hydrophobic, but the solvent-exposed region requires polar groups to improve physicochemical properties.

-

Mechanism: The cyclopentyl ring sits at the exit of the ATP pocket. The amino group attaches to the hinge-binding heterocycle, while the hydroxymethyl group extends into the solvent, forming water bridges or interacting with surface residues (e.g., Asp/Glu).

-

Case Study (SIK Inhibitors): Recent patent literature (e.g., WO2022165529) highlights the use of (3-aminocyclopentyl)methoxy motifs. Here, the methanol arm is etherified, extending the reach of the inhibitor to capture distal interactions while maintaining a rigid core that prevents the "floppiness" of a linear alkyl ether.

Antibacterial Peptidomimetics (MraY Inhibitors)

The scaffold serves as a proline or hydroxy-proline mimic.

-

Muraymycin Analogs: In the design of inhibitors for MraY (phospho-MurNAc-pentapeptide translocase), the (3-aminocyclopentyl)methanol scaffold replaces labile peptide segments. The 1,3-substitution pattern mimics the turn conformation of peptides, stabilizing the bioactive pose without the proteolytic susceptibility of amide bonds.

GPCR Antagonists (CCR2/CCR5)

For chemokine receptors, the basic amine often interacts with a conserved aspartate/glutamate in the transmembrane bundle. The cyclopentyl ring provides a "spacer" that positions the lipophilic tail (attached via the methanol handle) into a hydrophobic sub-pocket. The cis-isomer is frequently preferred here to induce a "U-shape" conformation required for receptor occupancy.

Synthetic Methodology: The "Vince Lactam" Route

The most robust, stereocontrolled synthesis does not start from the amino acid, but rather from the Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). This route ensures high enantiomeric excess (ee) and diastereomeric control.

Synthetic Logic Diagram

The following diagram illustrates the conversion of the bicyclic lactam to the target scaffold.

Figure 1: Stereoselective synthesis of (1R,3S)-3-aminocyclopentyl methanol from Vince Lactam.

Detailed Protocol: Reductive Ring Opening

Reference Grounding: This protocol is adapted from the synthesis of Muraymycin analogs (PMC7122855).

Objective: Synthesis of tert-butyl ((1S,3R)-3-(hydroxymethyl)cyclopentyl)carbamate.

Reagents:

-

(1R,4S)-2-azabicyclo[2.2.1]heptan-3-one (Saturated Vince Lactam)

-

Di-tert-butyl dicarbonate (Boc2O)

-

Sodium Borohydride (NaBH4)[1]

-

Methanol (MeOH) / Acetonitrile (MeCN)

Step-by-Step Procedure:

-

Hydrogenation (If starting from unsaturated lactam):

-

Dissolve (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one (10 g) in anhydrous MeOH (180 mL).

-

Add 10% Pd/C (3 g).[1] Stir under H2 atmosphere (balloon pressure) at 25 °C for 5 h.

-

Filter through Celite and concentrate to yield the saturated lactam.

-

-

Boc Protection:

-

Dissolve the saturated lactam (approx 9.2 g) in anhydrous MeCN (300 mL).

-

Add Boc2O (1.5 eq) and DMAP (0.5 eq). Stir at 25 °C for 1 h.

-

Concentrate and purify via silica flash chromatography (Hexanes/EtOAc) to obtain the N-Boc lactam.

-

-

Reductive Ring Opening (The Key Step):

-

Dissolve the N-Boc lactam (15.7 g, 74 mmol) in MeOH (300 mL).

-

Critical Step: Add NaBH4 (5.6 g, 2.0 eq) portion-wise at 0 °C to control hydrogen evolution.

-

Allow to warm to 25 °C and stir for 3 hours. The lactam ring opens via hydride attack on the carbonyl, releasing the primary alcohol and the protected amine.

-

Workup: Quench with water, extract with EtOAc, wash with brine, and dry over Na2SO4.

-

Result: This yields the N-Boc protected (3-aminocyclopentyl)methanol with the cis relative configuration intact.

-

Why this works: The bicyclic nature of the starting material locks the stereochemistry. The hydride attack opens the bridge, transforming the rigid bicycle into a substituted cyclopentane with defined cis geometry between the amine and the new hydroxymethyl group.

Decision Framework: When to Use This Scaffold

Use the following logic to determine if (3-aminocyclopentyl)methanol is the correct choice for your SAR campaign.

Figure 2: Medicinal chemistry decision tree for scaffold selection.

References

-

Synthesis & Muraymycin Application

- Title: Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY.

- Source:The Journal of Antibiotics, 2020.

-

URL:[Link]

- Relevance: Provides the primary experimental protocol for the Vince lactam route.

-

Kinase Inhibitor Application (SIK)

-

Title: Small molecule inhibitors of salt inducible kinases (WO2022165529A1).[2]

- Source: WIPO / Google P

- URL

- Relevance: Demonstrates the use of the scaffold in modern kinase inhibitor design.

-

-

General Scaffold Properties

- GPCR Antagonist Application: Title: Compounds, salts thereof and methods for treatment of diseases (WO2019040106A2). Source: Google Patents. URL: Relevance: details 5-HT2A antagonists utilizing the aminocyclopentyl core.

Sources

- 1. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2022165529A1 - Small molecule inhibitors of salt inducible kinases - Google Patents [patents.google.com]

- 3. (3-Aminocyclopentyl)methanol hydrochloride | C6H14ClNO | CID 85684929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3-Aminocyclopentyl)methanol | C6H13NO | CID 14016457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (3-Aminocyclopentyl)methanol

Executive Summary

(3-Aminocyclopentyl)methanol is a bifunctional, aliphatic ring system that serves as a foundational chiral building block in modern pharmaceutical synthesis[1]. Featuring both a primary amine and a primary hydroxyl group attached to a rigid cyclopentane scaffold, the molecule provides highly defined stereocenters[2]. This structural rigidity is critical for controlling the spatial orientation of substituents during the synthesis of complex active pharmaceutical ingredients (APIs), such as analogs of the integrase strand transfer inhibitor, Bictegravir[1].

Because the molecule presents both hydrogen bond donors and acceptors on a low-molecular-weight hydrocarbon framework, its solubility profile and thermodynamic behavior are highly dependent on pH and solvent polarity. This guide synthesizes the physicochemical data of (3-Aminocyclopentyl)methanol and provides self-validating protocols for its analytical quantification and chemoselective functionalization.

Physicochemical Properties & Causality

The physical properties of (3-Aminocyclopentyl)methanol dictate its handling, storage, and reactivity. The presence of multiple stereocenters means the compound exists in several isomeric forms, each assigned a distinct CAS Registry Number (e.g., the general mixture is 123288-54-0[2][3], while the (1S,3R)-enantiomer is 1110772-11-6[1], and the (1R,3S)-enantiomer is 102099-18-3[4]).

Quantitative Data Summary

| Property | Value | Scientific Implication |

| Molecular Formula | C₆H₁₃NO[2] | Low molecular weight (115.17 g/mol ) ensures high atom economy in coupling reactions. |

| Physical State | Liquid[3] | Requires careful handling; prone to oxidation/degradation if not stored in an inert atmosphere[3]. |

| LogP (Computed) | -0.2[2] | Highly hydrophilic; favors aqueous partitioning over lipid phases unless derivatized. |

| Topological Polar Surface Area | 46.3 Ų[1][2] | Excellent membrane permeability profile if incorporated into an API without further H-bond addition. |

| Boiling Point | 197.3 ± 13.0 °C (Predicted)[5] | High boiling point relative to MW, caused by extensive intermolecular hydrogen bonding between the -OH and -NH₂ groups. |

| Density | 1.002 ± 0.06 g/cm³ (Predicted)[5] | Nearly equipotent to water, complicating phase separations in highly concentrated aqueous extractions. |

| pKa (Hydroxyl) | 15.05 ± 0.10 (Predicted)[5] | The hydroxyl group requires strong bases (e.g., NaH) for deprotonation during O-alkylation. |

| H-Bond Donors / Acceptors | 2 / 2[1] | Facilitates strong solvation in polar protic solvents (e.g., Methanol, Water). |

Note: While the predicted pKa of the hydroxyl group is ~15.05[5], the primary aliphatic amine possesses a conjugate acid pKa typically around 10.5. This dual pKa profile is the primary driver of its pH-dependent solubility.

Solubility Profile & Thermodynamic Behavior

The solubility of (3-Aminocyclopentyl)methanol is governed by its LogP of -0.2 [2].

-

Aqueous Media: At physiological pH (7.4), the primary amine is protonated (ammonium state), making the molecule infinitely miscible/highly soluble in water.

-

Organic Solvents: The neutral free-base form is highly soluble in polar protic (methanol, ethanol) and polar aprotic solvents (DMSO, DMF, DCM). However, its solubility in non-polar hydrocarbons (e.g., hexane, heptane) is strictly limited due to the energetic penalty of breaking its internal hydrogen-bond network.

Causality in Extraction: To extract this compound from an aqueous reaction mixture into an organic phase like dichloromethane (DCM), the aqueous phase must be basified to pH > 11. This suppresses the ionization of the amine, shifting the partition coefficient in favor of the organic layer.

Self-Validating Experimental Methodologies

Protocol A: Thermodynamic Solubility Profiling via LC-ELSD

Causality: (3-Aminocyclopentyl)methanol lacks a UV-absorbing chromophore (no conjugated pi-systems or aromatic rings). Standard LC-UV methods will fail to detect it. Therefore, Evaporative Light Scattering Detection (ELSD) or LC-MS must be employed.

Self-Validating Mechanism: The protocol uses 3-aminocyclohexanol as an internal standard (IS) to correct for any fluctuations in ELSD nebulization efficiency. A calibration curve must yield an

-

Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 12.0 to capture the fully protonated, partially protonated, and free-base states.

-

Equilibration: Add 50 mg of (3-Aminocyclopentyl)methanol to 1 mL of each buffer in sealed amber vials. Shake at 300 RPM at 25.0 ± 0.1 °C for exactly 24 hours to ensure thermodynamic (not kinetic) equilibrium.

-

Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes. Carefully extract 100 µL of the supernatant without disturbing any undissolved liquid/solid phase.

-

Sample Preparation: Dilute the supernatant 1:10 in the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). Spike with 10 µg/mL of the internal standard.

-

Quantification: Inject 5 µL onto an LC-ELSD system equipped with a hydrophilic interaction liquid chromatography (HILIC) column. Calculate solubility based on the IS-normalized calibration curve.

Protocol B: Chemoselective N-Boc Protection

Causality: To utilize the hydroxyl group in downstream synthesis without amine interference, the amine must be masked. Di-tert-butyl dicarbonate (Boc₂O) selectively reacts with the more nucleophilic primary amine over the primary alcohol.

Self-Validating Mechanism: The reaction is monitored via Thin Layer Chromatography (TLC) using two distinct stains. A Ninhydrin stain detects the primary amine, while a Phosphomolybdic Acid (PMA) stain detects the bulk organic framework. The reaction is validated as complete only when the Ninhydrin-active starting material spot completely disappears, ensuring quantitative conversion.

-

Initiation: Dissolve 1.0 eq of (3-Aminocyclopentyl)methanol in anhydrous DCM under an inert argon atmosphere[3].

-

Base Addition: Add 1.2 eq of Triethylamine (Et₃N). The base acts as an acid scavenger to prevent the protonation of the amine, keeping it in its nucleophilic state.

-

Protection: Dropwise add 1.05 eq of Boc₂O at 0 °C. Allow the reaction to warm to room temperature over 4 hours.

-

Validation: Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. If a purple spot remains at the baseline, add an additional 0.1 eq of Boc₂O and stir for 1 hour.

-

Workup: Wash the organic layer with 1M HCl (to remove unreacted base), followed by brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Mechanistic Workflow Visualization

The following diagram illustrates the pH-dependent partitioning and chemoselective synthetic divergence of (3-Aminocyclopentyl)methanol.

Chemoselective workflow and pH-dependent phase partitioning of (3-Aminocyclopentyl)methanol.

References

-

PubChem. "(3-Aminocyclopentyl)methanol | C6H13NO | CID 14016457". National Institutes of Health. URL:[Link]

-

Veeprho. "(1R,3S)-(3-Aminocyclopentyl) methanol | CAS 102099-18-3". Veeprho Impurity Reference Standards. URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (3-Aminocyclopentyl)methanol | C6H13NO | CID 14016457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3-Aminocyclopentyl)methanol | 123288-54-0 [sigmaaldrich.com]

- 4. veeprho.com [veeprho.com]

- 5. (1R,3S)-(3-Aminocyclopentyl) methanol | 117957-62-7 [m.chemicalbook.com]

The Pivotal Scaffold: A Technical Guide to (3-Aminocyclopentyl)methanol Derivatives in Drug Discovery

Abstract

The cyclopentane ring, a fundamental carbocyclic scaffold, is a recurring motif in a multitude of biologically active compounds, from natural products to blockbuster pharmaceuticals.[1][2][3] Its inherent conformational flexibility and the ability to project substituents in precise three-dimensional orientations make it an invaluable component in the medicinal chemist's toolkit. This technical guide provides an in-depth exploration of (3-Aminocyclopentyl)methanol and its derivatives, a class of molecules that serves as a critical chiral building block for a new generation of therapeutics.[4][5] We will delve into the synthetic nuances, physicochemical properties, and structure-activity relationships (SAR) of these compounds, with a particular focus on their application in the development of novel antiviral and anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile scaffold.

The Strategic Importance of the Cyclopentane Core

Chirality is a paramount consideration in modern drug design, with different enantiomers of a molecule often exhibiting vastly different pharmacological and toxicological profiles.[4][5] The (3-Aminocyclopentyl)methanol scaffold, with its defined stereocenters, provides a rigid and stereochemically controlled framework for the synthesis of enantiomerically pure drugs, leading to improved efficacy and safety.[4] The true power of this scaffold lies in its role as a carbocyclic mimic of the ribose sugar found in natural nucleosides.[6] This substitution of the furanose oxygen with a methylene group confers enhanced metabolic stability by rendering the molecule resistant to enzymatic cleavage by phosphorylases.[7] This increased biostability is a highly desirable trait in the development of orally bioavailable drugs.

The applications of cyclopentane-containing drugs are extensive and continue to grow. Notable examples include:

-

Antivirals: Carbocyclic nucleoside analogues are a cornerstone of antiviral therapy. Abacavir and Entecavir are potent inhibitors of HIV and Hepatitis B virus replication, respectively.[8] More recently, the closely related (1R,3S)-3-aminocyclopentanol has been identified as a key intermediate in the synthesis of the anti-HIV drug Bictegravir.[5]

-

Anti-influenza Agents: Derivatives of (3-Aminocyclopentyl)methanol have been investigated as neuraminidase inhibitors for the treatment of influenza.[9]

-

Anticancer Agents: The cyclopentenone moiety, a related structural motif, is found in several natural products with potent anticancer activity.[10][11] Research into aminocyclopentanol derivatives has also shown promise in the development of novel anticancer therapeutics.[12]

Synthesis and Physicochemical Properties

The synthesis of (3-Aminocyclopentyl)methanol derivatives, particularly carbocyclic nucleosides, typically follows a convergent approach. This involves the synthesis of the chiral cyclopentane core followed by the coupling of a desired nucleobase.

General Synthetic Workflow

A common and effective strategy for the synthesis of carbocyclic nucleoside analogues from a (3-Aminocyclopentyl)methanol precursor is outlined below. This workflow highlights the key stages of protection, activation, coupling, and deprotection.

Caption: Generalized synthetic workflow for carbocyclic nucleoside analogues.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the core scaffold is essential for analogue design and formulation development.

| Property | (3-Aminocyclopentyl)methanol | (3-Aminocyclopentyl)methanol hydrochloride |

| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO |

| Molecular Weight | 115.17 g/mol | 151.63 g/mol |

| CAS Number | 123288-54-0[13] | 2138162-83-9[14] |

| Appearance | Liquid[13] | Solid |

| Storage Temperature | Room temperature, inert atmosphere[13] | |

| Purity | ≥98%[13] |

Therapeutic Applications and Structure-Activity Relationships (SAR)

The therapeutic potential of (3-Aminocyclopentyl)methanol derivatives is most prominently realized in their antiviral and anticancer activities. The biological activity of these compounds is exquisitely sensitive to their stereochemistry and the nature of the substituents on the cyclopentane ring and the nucleobase.

Antiviral Activity

Carbocyclic nucleoside analogues primarily exert their antiviral effects by acting as chain terminators during viral DNA or RNA synthesis.[15] After entering a cell, they are phosphorylated by host or viral kinases to their active triphosphate form. This triphosphate then competes with natural nucleoside triphosphates for incorporation into the growing nucleic acid chain by the viral polymerase. The absence of a 3'-hydroxyl group on the carbocyclic ring prevents the formation of the next phosphodiester bond, thus halting replication.

Caption: Mechanism of action of carbocyclic nucleoside antiviral agents.

Structure-Activity Relationship Highlights (Antiviral):

Systematic modifications of the carbocyclic nucleoside scaffold have revealed key structural features that govern antiviral potency.

| Modification | Observation | Reference |

| Nucleobase | The nature of the heterocyclic base is a primary determinant of antiviral spectrum and potency. | [16] |

| Carbocyclic Ring Substitution | Introduction of a double bond in the cyclopentene ring, as seen in Abacavir, can enhance activity. | [7] |

| Stereochemistry | The stereochemical configuration of the amino and hydroxymethyl groups is critical for proper recognition by viral polymerases. | [4] |

| 5'-Hydroxymethyl Group | Modifications at this position can influence the efficiency of phosphorylation to the active triphosphate form. | [7] |

Quantitative SAR Data for Selected Antiviral Derivatives:

| Compound | Virus | Activity (EC₅₀) | Reference |

| Pyrazole amide 15f | HIV-1 | 24 µM | [17] |

| 1,2,3-Triazole analogue 17c | Vaccinia Virus | 0.4 µM | [18] |

| 1,2,3-Triazole analogue 17c | Cowpox Virus | 39 µM | [18] |

| 1,2,3-Triazole analogue 17c | SARS-CoV | 47 µM | [18] |

Anticancer Activity

The anticancer potential of cyclopentane derivatives is an emerging area of research. The cyclopentenone moiety, in particular, has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of translation initiation.[3][10][11] For aminocyclopentanol derivatives, the mechanism of action is still under investigation but may involve the modulation of key signaling pathways involved in cell proliferation and survival.

Quantitative SAR Data for Selected Anticancer Derivatives:

| Compound | Cell Line | Activity (IC₅₀) | Reference |

| 3d | MCF-7 (Breast Cancer) | 43.4 µM | [13] |

| 4d | MCF-7 (Breast Cancer) | 39.0 µM | [13] |

| 3d | MDA-MB-231 (Breast Cancer) | 35.9 µM | [13] |

| 4d | MDA-MB-231 (Breast Cancer) | 35.1 µM | [13] |

| 6 | HeLa (Cervical Cancer) | 13.73 µM | [19] |

| 4 | HepG2 (Liver Cancer) | 15.83 µM | [19] |

| 6 | A549 (Lung Cancer) | 16.89 µM | [19] |

Experimental Protocols

The following section provides a detailed, representative protocol for a key transformation in the synthesis of carbocyclic nucleoside analogues: the Mitsunobu reaction for coupling a nucleobase to the cyclopentane core.

Protocol 1: Mitsunobu Coupling of 6-Chloropurine with a Protected (3-Aminocyclopentyl)methanol Derivative

Objective: To couple 6-chloropurine to a protected (3-aminocyclopentyl)methanol core via a Mitsunobu reaction, a crucial step in the synthesis of many antiviral carbocyclic nucleosides.

Materials:

-

Protected (3-Aminocyclopentyl)methanol derivative (e.g., with Boc-protected amine and silyl-protected alcohol) (1.0 eq)

-

6-Chloropurine (1.2 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)[20]

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)[20]

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), add the protected (3-aminocyclopentyl)methanol derivative (1.0 eq), 6-chloropurine (1.2 eq), and triphenylphosphine (1.5 eq).

-

Add anhydrous THF to dissolve the solids. The volume of THF should be sufficient to create a stirrable solution (approximately 10 mL per gram of the limiting reagent).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled, stirring solution over 10-15 minutes. An exothermic reaction may be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-9 coupled product.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting alcohol spot and the appearance of a new, less polar product spot on the TLC plate. The formation of triphenylphosphine oxide as a white precipitate is also an indication of reaction progression.[20] Final confirmation is achieved through spectroscopic analysis of the purified product.

Conclusion

(3-Aminocyclopentyl)methanol and its derivatives represent a class of compounds with significant and proven value in medicinal chemistry. Their role as chiral building blocks for the synthesis of metabolically robust carbocyclic nucleoside analogues has led to the development of important antiviral drugs. Furthermore, the emerging research into their anticancer and anti-inflammatory properties suggests that the full therapeutic potential of this scaffold is yet to be realized. The synthetic strategies, structure-activity relationships, and mechanistic insights presented in this guide provide a solid foundation for researchers to continue to innovate and develop novel therapeutics based on this pivotal molecular framework.

References

-

Jeong, L. S., & Lee, J. A. (2004). Recent advances in the synthesis of the carbocyclic nucleosides as potential antiviral agents. Antiviral Chemistry & Chemotherapy, 15(5), 235-250. Available from: [Link]

-

Antiviral Profiling and Cellular Activation of Carbobicyclic Nucleoside Analogues. Journal of Medicinal Chemistry. (2026). Available from: [Link]

-

Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. National Institutes of Health. Available from: [Link]

-

The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. National Institutes of Health. Available from: [Link]

-

Theoretical Studies of Molecular Structure, Drug Likeness and QSAR Modeling of some Carbocyclic Nucleosides against HIV-1. Research Journal of Pharmacy and Technology. (2021). Available from: [Link]

-

Synthesis and Antiviral Activity of Novel 4'-Branched Carbocyclic C-Nucleoside. ResearchGate. (2025). Available from: [Link]

-

The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. National Institutes of Health. Available from: [Link]

-

New Drug Approvals. ABACAVIR. (2019). Available from: [Link]

-

Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol. National Institutes of Health. Available from: [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available from: [Link]

-

IC 50 values (lM) of test compounds against different cancer cell lines. ResearchGate. Available from: [Link]

-

Systematic structure-based design and stereoselective synthesis of novel multisubstituted cyclopentane derivatives with potent antiinfluenza activity. PubMed. (2001). Available from: [Link]

-

Quantitative structure-activity relationships (QSAR) were developed for nucleoside analogs with anti-HIV activity. PubMed. (1995). Available from: [Link]

-

Mitsunobu reaction. Organic Synthesis. Available from: [Link]

-

Cyclopentenone: a special moiety for anticancer drug design. PubMed. (2006). Available from: [Link]

-

Antitumor activity and mechanism of action of the cyclopenta[b]benzofuran, silvestrol. PubMed. (2009). Available from: [Link]

-

Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Scaffold. Semantic Scholar. (2020). Available from: [Link]

-

Synthesis of Cyclopentenyl Carbocyclic Nucleosides as Potential Antiviral Agents Against Orthopoxviruses and SARS. ACS Publications. (2006). Available from: [Link]

-

Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents. UCL Discovery. Available from: [Link]

-

Stereoselective Syntheses of Carbocyclic Nucleosides. University of Hamburg. (2020). Available from: [Link]

-

(3-Aminocyclopentyl)methanol hydrochloride. PubChem. Available from: [Link]

- Process for the preparation of abacavir. Google Patents. (2007).

-

Fluoro carbocyclic nucleosides: synthesis and antiviral activity of 2'- and 6'-fluoro carbocyclic pyrimidine nucleosides including carbocyclic 1-(2-deoxy-2-fluoro-.beta.-D-arabinofuranosyl)-5-methyluracil and carbocyclic 1-(2-deoxy-2-fluoro-.beta.-D-arabinofuranosyl)-5-iodouracil. ACS Publications. (1990). Available from: [Link]

-

Structure-Cytotoxicity/Antiviral Activity Relationship Studies of Nucleoside Analogs Using Structure-Activity Maps. Studylib. Available from: [Link]

-

Mitsunobu Reaction. Master Organic Chemistry. (2025). Available from: [Link]

-

Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs. Arkivoc. (2021). Available from: [Link]

-

lines ic50 values: Topics by Science.gov. Science.gov. Available from: [Link]

-

Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides. ResearchGate. (2025). Available from: [Link]

-

Physicochemical Properties of Nucleosides 10-21. ResearchGate. Available from: [Link]

-

Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, target and cell cycle arrest. The Royal Society of Chemistry. (2025). Available from: [Link]

-

Cyclopentenone: A special moiety for anticancer drug design. ResearchGate. (2006). Available from: [Link]

-

A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Organic Process Research & Development. (2011). Available from: [Link]

-

Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. National Institutes of Health. Available from: [Link]

-

Selected carbocyclic nucleosides. ResearchGate. Available from: [Link]

-

Carbocyclic Analogs of Nucleosides via Modified Mitsunobu Reactions. Heterocycles. (1993). Available from: [Link]

-

Synthesis of [(R)-DTBM-SEGPHOS]NiCl2 for the Enantioselective Acetal Formation from N-Propanoyl-1,3-Thiazinane-2-thione and Trimethyl Orthoformate. Organic Syntheses. (2022). Available from: [Link]

-

A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. ResearchGate. (2025). Available from: [Link]

-

Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry. (2023). Available from: [Link]

Sources

- 1. Recent advances in the synthesis of the carbocyclic nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]

- 7. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. researchgate.net [researchgate.net]

- 10. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antitumor activity and mechanism of action of the cyclopenta[b]benzofuran, silvestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 15. Abacavir synthesis - chemicalbook [chemicalbook.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. organic-synthesis.com [organic-synthesis.com]

The Cyclopentyl Advantage: Metabolic Stability and Profiling of (3-Aminocyclopentyl)methanol Building Blocks

Executive Summary

In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is often bottlenecked by rapid metabolic clearance. While linear alkyl chains offer synthetic ease, they frequently suffer from high entropic penalties upon target binding and are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation. To circumvent these liabilities, conformational rigidification via cycloalkyl incorporation has become a cornerstone strategy[1].

Among these, (3-Aminocyclopentyl)methanol has emerged as a privileged chiral building block[2]. It provides a rigidified scaffold that not only directs the spatial orientation of its amino and hydroxymethyl exit vectors but also demonstrates a superior metabolic stability profile compared to its linear, cyclopropyl, and cyclobutyl counterparts. This technical guide dissects the mechanistic causality behind the metabolic stability of (3-aminocyclopentyl)methanol, outlines its biotransformation pathways, and provides self-validating experimental protocols for rigorous PK profiling.

Structural Rationale: The Mechanics of Ring Strain and Stability

The selection of a cycloalkyl ring size is a delicate balance between target affinity (steric fit) and metabolic robustness. Cyclopentane currently ranks 18th among the most common ring systems found in FDA-approved drugs[1]. Its utility, particularly in the form of (3-aminocyclopentyl)methanol, is driven by the fundamental physics of ring strain and radical chemistry.

The Danger of Small Rings: Mechanism-Based Inactivation (MBI)

Cycloalkylamines are widely used, but smaller rings carry severe metabolic liabilities. Cyclopropylamines are notorious for causing Mechanism-Based Inactivation (MBI) of CYP enzymes[3]. When a cyclopropylamine enters the CYP active site, the nitrogen undergoes a single-electron transfer (SET) to form an aminium radical cation. Due to the extreme ring strain of cyclopropane (28.1 kcal/mol)[4], this radical rapidly undergoes ring scission, forming a highly reactive intermediate that covalently binds to the heme prosthetic group or forms a tight-binding metabolic intermediate complex (MIC)[3].

Similarly, cyclobutylamines (ring strain: 26.3 kcal/mol)[4] can undergo radical-mediated ring expansion, leading to the formation of pyrrolidines and nitrones, which also complicate the metabolic profile[5].

The Cyclopentyl Solution

By expanding the ring to a cyclopentyl system, the ring strain drops precipitously to 7.1 kcal/mol[4]. This thermodynamic relaxation fundamentally alters the molecule's interaction with CYP enzymes. The aminium radical, should it form, is highly stable against ring-opening. Consequently, (3-aminocyclopentyl)methanol does not act as a suicide inhibitor or MIC-former. Instead, it serves as a stable core scaffold that occupies hydrophobic pockets while resisting rapid degradation[6].

Metabolic Pathways of (3-Aminocyclopentyl)methanol

While the cyclopentyl ring protects against radical-mediated ring scission, the molecule remains subject to standard Phase I and Phase II biotransformations. Understanding these pathways is critical for predicting clearance and designing downstream analogs.

-

CYP-Mediated Oxidation (Phase I): The primary vulnerability lies at the amine group (N-hydroxylation or N-dealkylation if functionalized) and the C-H bonds adjacent to the heteroatoms. However, the puckered "envelope" conformation of the cyclopentane ring sterically shields several alpha-carbons, slowing the rate of C-hydroxylation compared to a freely rotating linear chain[6].

-

Dehydrogenase Activity: The hydroxymethyl group (-CH₂OH) can be sequentially oxidized by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) to form a carboxylic acid.

-

UGT-Mediated Glucuronidation (Phase II): The primary alcohol is an excellent substrate for UDP-glucuronosyltransferases (UGTs), leading to O-glucuronide conjugates that are rapidly excreted.

Caption: Primary Phase I and Phase II metabolic pathways of (3-Aminocyclopentyl)methanol.

Quantitative Profiling: Comparative Metabolic Stability

To illustrate the causality of structural choices, the following table synthesizes the expected metabolic parameters of various amine-alcohol scaffolds based on established structure-activity relationship (SAR) data for cycloalkyl systems.

| Scaffold Type | Representative Motif | Ring Strain (kcal/mol) | HLM | Intrinsic Clearance ( | MBI Risk |

| Linear | 3-Amino-1-propanol | ~0 | < 15 | High | Low |

| Cyclopropyl | (2-Aminocyclopropyl)methanol | 28.1 | > 60 (Apparent) | Low (Apparent) | High (MIC/Ring Scission) |

| Cyclobutyl | (3-Aminocyclobutyl)methanol | 26.3 | 25 - 40 | Moderate | Moderate (Ring Expansion) |

| Cyclopentyl | (3-Aminocyclopentyl)methanol | 7.1 | 45 - 90 | Low-Moderate | Low |

*Note: The artificially long half-life observed in cyclopropylamines is frequently a dangerous artifact of the compound destroying the CYP enzyme (MBI), rather than true metabolic stability.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I mandate that all in vitro ADME assays operate as self-validating systems . An assay without internal logic checks is merely a random number generator. Below are the definitive protocols for evaluating the metabolic stability and safety of (3-aminocyclopentyl)methanol derivatives.

Protocol A: Human Liver Microsome (HLM) Stability & Intrinsic Clearance Assay

This assay determines the rate at which the compound is degraded by hepatic Phase I enzymes.

Caption: Step-by-step human liver microsome (HLM) stability assay workflow.

Step-by-Step Methodology:

-

Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL. Add the test compound to a final concentration of 1 µM (keep organic solvent < 0.5% v/v to prevent CYP inhibition).

-

Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

-

Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

-

Sampling & Quenching: At defined time points (0, 5, 15, 30, and 45 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile (ACN) containing an analytical internal standard (e.g., Tolbutamide).

-

Analysis: Vortex for 2 minutes, centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins, and analyze the supernatant via LC-MS/MS.

Self-Validation Checkpoints:

-

Checkpoint 1 (Enzyme Viability): Run Verapamil concurrently. If Verapamil's

exceeds 15 minutes, the HLM batch has lost activity and the plate must be discarded. -

Checkpoint 2 (Chemical Stability): Run a Minus-NADPH control . If the test compound depletes by >10% over 45 minutes without NADPH, degradation is driven by chemical instability or non-CYP enzymes (e.g., esterases), invalidating standard CYP-clearance calculations.

Protocol B: Mechanism-Based Inactivation (MBI) IC₅₀ Shift Assay

Because cycloalkylamines carry a historical stigma of MBI, proving that the cyclopentyl ring is safe is paramount. This is achieved via an IC₅₀ shift assay.

Step-by-Step Methodology:

-

Primary Incubation: Incubate HLMs (1.0 mg/mL) with varying concentrations of the test compound (0.1 µM to 50 µM) in the presence (+NADPH) and absence (-NADPH) of the cofactor at 37°C for 30 minutes.

-

Secondary Incubation (Dilution): Dilute the primary incubation mixture 10-fold into a secondary plate containing a CYP3A4-specific probe substrate (e.g., Midazolam, 5 µM) and fresh NADPH.

-

Measurement: Incubate for 10 minutes, quench with ACN, and measure the formation of 1'-hydroxymidazolam via LC-MS/MS.

-

Data Interpretation: Calculate the IC₅₀ of the test compound against CYP3A4 for both the +NADPH and -NADPH pre-incubations.

Self-Validation Checkpoints:

-

Checkpoint 1 (Reversibility Control): Ketoconazole (a reversible inhibitor) must show an IC₅₀ shift ratio (

) of approximately 1.0. -

Checkpoint 2 (MBI Positive Control): Troleandomycin or Mibefradil must yield an IC₅₀ shift ratio of

, proving the assay can detect time-dependent, NADPH-dependent irreversible inhibition.

Conclusion

The integration of (3-aminocyclopentyl)methanol into drug discovery pipelines represents a masterclass in applied physical organic chemistry. By leveraging the low ring strain of cyclopentane, medicinal chemists can achieve the conformational rigidification necessary for high target affinity while entirely bypassing the catastrophic mechanism-based CYP inactivation associated with smaller cycloalkylamines. When coupled with rigorous, self-validating metabolic profiling, this building block serves as a highly reliable foundation for next-generation therapeutics.

References

-

Oxidation of cycloalkylamines by cytochrome P-450. Mechanism-based inactivation, adduct formation, ring expansion, and nitrone formation PubMed / NIH URL:[Link]

-

Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry American Chemical Society (ACS) URL: [Link]

-

Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes PubMed / NIH URL: [Link]

-

Cyclobutanes in Small-Molecule Drug Candidates PMC / NIH URL:[Link]

Sources

- 1. Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry - American Chemical Society [acs.digitellinc.com]